4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride 4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20449060
InChI: InChI=1S/C11H17N3O.2ClH/c1-4-12-5-2-8(1)11-9-7-15-6-3-10(9)13-14-11;;/h8,12H,1-7H2,(H,13,14);2*1H
SMILES:
Molecular Formula: C11H19Cl2N3O
Molecular Weight: 280.19 g/mol

4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride

CAS No.:

Cat. No.: VC20449060

Molecular Formula: C11H19Cl2N3O

Molecular Weight: 280.19 g/mol

* For research use only. Not for human or veterinary use.

4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride -

Specification

Molecular Formula C11H19Cl2N3O
Molecular Weight 280.19 g/mol
IUPAC Name 3-piperidin-4-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole;dihydrochloride
Standard InChI InChI=1S/C11H17N3O.2ClH/c1-4-12-5-2-8(1)11-9-7-15-6-3-10(9)13-14-11;;/h8,12H,1-7H2,(H,13,14);2*1H
Standard InChI Key HHXPXDXPZQONHU-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1C2=NNC3=C2COCC3.Cl.Cl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s IUPAC name delineates a fused bicyclic system:

  • Pyrano[4,3-c]pyrazole: A six-membered oxygen-containing pyran ring fused to a five-membered pyrazole ring at positions 4 and 3, respectively. The pyrazole ring contains two adjacent nitrogen atoms, contributing to its aromaticity and potential for hydrogen bonding .

  • Piperidine Substituent: A six-membered saturated nitrogen-containing ring attached at position 3 of the pyrano-pyrazole system. The piperidine moiety enhances solubility and bioavailability, particularly in its protonated form .

  • Dihydrochloride Salt: Two hydrochloric acid molecules associate with the compound, likely protonating basic nitrogen atoms in the piperidine and pyrazole rings, improving crystallinity and aqueous solubility .

Key Structural Comparisons

Patent EP2118112B1 describes analogous pyrrolo[3,4-c]pyrazole derivatives, where the oxygen atom in the pyran ring is replaced by nitrogen (Figure 1) . For example, the compound [(2S,5R)-2,5-dimethyl-4-(oxan-4-yl)piperazin-1-yl]-[3-[(2-ethoxy-5-fluoropyrimidin-4-yl)amino]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone shares a similar fused heterocyclic core but incorporates a piperazine ring instead of piperidine .

FeatureTarget CompoundPatent Analog (EP2118112B1)
Core StructurePyrano[4,3-c]pyrazolePyrrolo[3,4-c]pyrazole
Nitrogen/Oxygen1 Oxygen, 2 Nitrogens3 Nitrogens
SubstituentPiperidinePiperazine
Salt FormDihydrochlorideFree base or unspecified salts

Synthesis and Chemical Properties

Synthetic Pathways

While explicit details for the target compound are unavailable, its synthesis likely parallels methods for related pyrano-pyrazole derivatives:

  • Pyrazole Formation: Condensation of hydrazine derivatives with β-ketoesters or diketones under acidic or basic conditions generates the pyrazole ring .

  • Pyran Ring Cyclization: Acid-catalyzed cyclization of hydroxy-substituted intermediates forms the pyran ring. For example, treating a hydroxy-pyrazole derivative with a carbonyl compound could yield the fused system .

  • Piperidine Coupling: Nucleophilic substitution or Buchwald-Hartwig amination may attach the piperidine ring to the pyrano-pyrazole core .

  • Salt Formation: Treatment with hydrochloric acid in a polar solvent (e.g., ethanol) produces the dihydrochloride salt .

Example Reaction Scheme

Hydrazine + Ethyl acetoacetatePyrazole intermediateH+Pyrano-pyrazolePiperidine couplingTarget compoundHClDihydrochloride salt\text{Hydrazine + Ethyl acetoacetate} \rightarrow \text{Pyrazole intermediate} \xrightarrow{\text{H}^+} \text{Pyrano-pyrazole} \xrightarrow{\text{Piperidine coupling}} \text{Target compound} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt}

Pharmacological Profile

Mechanism of Action

Based on structural analogs in EP2118112B1, the compound may inhibit protein kinase C (PKC), a family of enzymes regulating cell proliferation, apoptosis, and immune responses . PKC inhibitors typically compete with ATP at the kinase’s catalytic domain, a mechanism inferred from the patent’s emphasis on pyrrolo-pyrazole derivatives as PKC modulators .

Bioactivity Data (Inferred)

Although direct studies are absent, comparable compounds exhibit:

  • IC50 Values: 10–100 nM against PKC isoforms .

  • Selectivity: Moderate selectivity over related kinases (e.g., PKA, AKT) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator